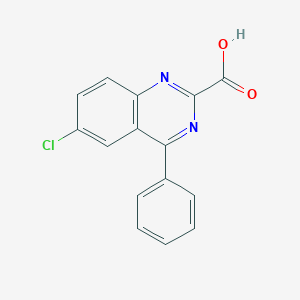

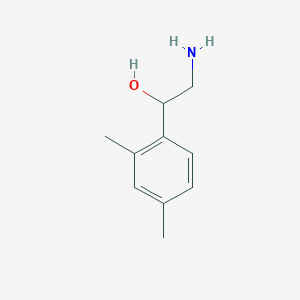

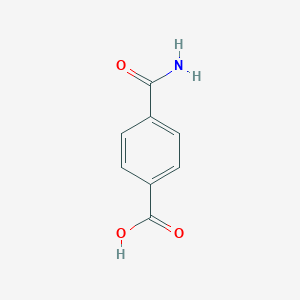

(R)-Piperazin-2-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

- Adenosine A2a Receptor Antagonists : Piperazine derivatives have been identified as potent and selective adenosine A2a receptor antagonists. These compounds have shown oral activity in rodent models of Parkinson's disease, indicating their potential in treating neurodegenerative disorders (Vu et al., 2004).

- Melanocortin Receptors Ligands : Substituted piperazines have been synthesized as ligands for melanocortin receptors, showing selectivity for MC4R with submicromolar affinities. This research supports the development of treatments for conditions like obesity and erectile dysfunction (Mutulis et al., 2004).

- Antitumor and Antimicrobial Agents : Organotin(IV) derivatives containing piperazine moieties have demonstrated significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells, presenting a new class of potential antitumor and antimicrobial agents (Shaheen et al., 2018).

Material Science and Environmental Applications

- Flame Retardants : Piperazine-phosphonates derivatives have been investigated for their application as flame retardants on cotton fabric. Their thermal decomposition mechanisms offer insights into enhancing fire safety in textiles (Nguyen et al., 2014).

- Carbon Dioxide Capture : Studies on the degradation of aqueous piperazine solutions in carbon dioxide capture processes highlight the compound's resistance to thermal degradation and oxidation. This finding is crucial for improving the efficiency and sustainability of CO2 capture technologies (Freeman et al., 2010).

Catalysis and Chemical Synthesis

- Heterogeneous Bifunctional Organocatalysis : The use of reduced graphene oxide as a support for piperazine has led to the development of an efficient catalyst for promoting vintage organic transformations, such as Knoevenagel, Michael, and aldol reactions. This approach enhances the scope of catalytic applications in synthetic organic chemistry (Rodrigo et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with its use or handling.

Orientations Futures

This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.

Propriétés

IUPAC Name |

[(2R)-piperazin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Piperazin-2-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)